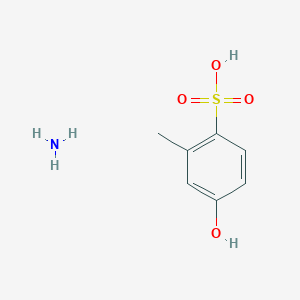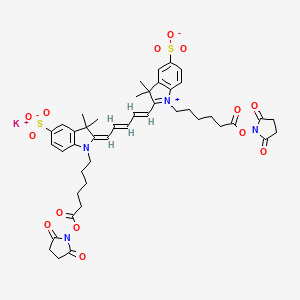
4-Hydroxy-2-methylbenzenesulfonic acid ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is a chemical compound known for its role as an impurity in Policresulen. Policresulen is a potent NS2B/NS3 protease inhibitor with significant antiviral properties, particularly against the DENV2 virus . The compound has a molecular formula of C7H11NO4S and a molecular weight of 205.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium typically involves the sulfonation of 2-methylphenol (o-cresol) followed by neutralization with ammonium hydroxide. The reaction conditions generally include:
Sulfonation: 2-Methylphenol is reacted with sulfuric acid at elevated temperatures to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Neutralization and Crystallization: The neutralized product is crystallized and purified to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-Hydroxy-2-methylbenzenesulfonic acid ammonium undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles (e.g., sodium hydroxide) are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding sulfonic acid derivatives.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
科学的研究の応用
4-Hydroxy-2-methylbenzenesulfonic acid ammonium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral proteases.
Medicine: Investigated for its potential antiviral properties.
Industry: Used in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium involves its role as an impurity in Policresulen. Policresulen acts as a competitive inhibitor of the NS2B/NS3 protease, which is essential for the replication of the DENV2 virus . By inhibiting this protease, the compound effectively reduces viral replication.
類似化合物との比較
Similar Compounds
Policresulen: The parent compound, known for its potent antiviral properties.
4-Hydroxybenzenesulfonic acid: Similar structure but lacks the methyl group.
2-Methylbenzenesulfonic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is unique due to its combined hydroxyl and methyl groups, which contribute to its specific chemical reactivity and biological activity. Its role as an impurity in Policresulen highlights its importance in the study of antiviral compounds.
特性
分子式 |
C7H11NO4S |
|---|---|
分子量 |
205.23 g/mol |
IUPAC名 |
azane;4-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChIキー |
TUYNXTXPNQDMFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)


![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)


![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)
![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)
![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)
